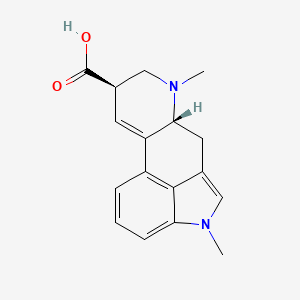
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-
概要
説明
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is a bioactive chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8beta position and double bonds at the 9,10 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- typically involves the hydrolysis of ergot alkaloids. These alkaloids can be obtained from grains infected with the fungus Claviceps or through fermentation in submerged culture . The hydrolysis process breaks down the ergot alkaloids to yield lysergic acid, which can then be further modified to produce the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to cultivate Claviceps species, followed by extraction and purification of the ergot alkaloids. These alkaloids are then subjected to hydrolysis and subsequent chemical modifications to obtain ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-.
化学反応の分析
Types of Reactions: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other ergoline derivatives.
Biology: It is studied for its interactions with various biological receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders and vascular conditions.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
作用機序
The mechanism of action of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The compound’s effects on vasoconstriction and neurotransmission are particularly notable.
類似化合物との比較
Lysergic acid: A precursor to many ergoline derivatives.
Ergotamine: Used to treat migraines and cluster headaches.
Ergonovine: Used to induce uterine contractions.
Uniqueness: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is unique due to its specific structural features, such as the carboxylic acid group at the 8beta position and the double bonds at the 9,10 positions. These features confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
(6aR,9R)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-8-10-7-15-13(6-11(17(20)21)9-19(15)2)12-4-3-5-14(18)16(10)12/h3-6,8,11,15H,7,9H2,1-2H3,(H,20,21)/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBEDCLEXJQGW-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951238 | |
| Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28548-89-2 | |
| Record name | Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















